

synthesis of N-Boc-allylglycine methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-allylglycine methyl ester*

Cat. No.: B8674711

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **N-Boc-allylglycine Methyl Ester**

For researchers, scientists, and professionals in drug development, **N-Boc-allylglycine methyl ester** is a valuable chiral building block for the synthesis of novel amino acids, constrained peptides, and various pharmacologically active molecules. This guide provides a comprehensive overview of a robust and well-documented synthetic procedure, complete with detailed experimental protocols, quantitative data, and graphical representations of the synthesis workflow.

Synthetic Strategy Overview

The synthesis of **N-Boc-allylglycine methyl ester** is achieved through a two-step sequence starting from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester. The initial step involves the conversion of the primary alcohol of the serine derivative into an iodide. The subsequent and final step is a Negishi cross-coupling reaction, where the organozinc intermediate formed from the iodide reacts with vinyl bromide in the presence of a palladium catalyst to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis, including yields and physical properties of the intermediate and final product.

Table 1: Reaction Yields

Step	Product	Starting Material	Molar Equiv.	Yield (%)
1	tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate	N-(tert-butoxycarbonyl)-L-serine methyl ester	1.0	82
2	N-(Boc)-allylglycine methyl ester	tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate	1.0	65

Table 2: Physicochemical and Spectroscopic Data for N-(Boc)-allylglycine Methyl Ester^{[1][2]}

Property	Value
Molecular Formula	C ₁₁ H ₁₉ NO ₄
Molecular Weight	229.27 g/mol [3]
Appearance	Colorless oil to white solid at -20 °C[1]
Optical Rotation	[α] _D +20.2 (c 1.5, CHCl ₃)[1][2]
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s, 3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)[1][2]
¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37[1][2]
IR (film) ν (cm ⁻¹)	3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[1][2]
HRMS (ESI)	Calculated for C ₁₁ H ₁₉ NO ₄ [M+H] ⁺ : 230.1314; Found: 230.1387[1]
Purity	98.1% (determined by quantitative ¹ H NMR)[1][2]
Enantiomeric Purity	>98% ee[2]

Experimental Protocols

The following protocols are detailed procedures for the synthesis of **N-Boc-allylglycine methyl ester**.

Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate[1][2]

Materials:

- N-(tert-butoxycarbonyl)-L-serine methyl ester

- Triphenylphosphine (99%)
- Imidazole ($\geq 99\%$)
- Iodine ($\geq 99.9\%$)
- Dichloromethane (anhydrous)
- Diethyl ether
- Hexanes
- Silica gel (230-400 mesh)

Procedure:

- Under an argon atmosphere, a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) in anhydrous dichloromethane is prepared in a round-bottom flask.[2]
- The solution is cooled to 0 °C in an ice bath.
- Iodine (1.3 equiv) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]
- After the addition of iodine is complete, a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 equiv) in dichloromethane is added dropwise over 60 minutes.[1]
- The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and then stirred for an additional 1.5 hours.[1]
- The reaction mixture is filtered through a pad of silica gel, eluting with a 50:50 mixture of diethyl ether and hexanes.[1]
- The filtrate is concentrated under reduced pressure to yield a crude oil.
- The crude product is purified by column chromatography on silica gel using a gradient of diethyl ether in hexanes as the eluent to afford the title compound as a colorless oil, which solidifies upon storage at -20 °C.[1]

Step 2: Synthesis of N-(Boc)-allylglycine Methyl Ester[1] [2]

Materials:

- tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
- Zinc dust
- Chlorotrimethylsilane (TMS-Cl)
- Dimethylformamide (DMF, anhydrous)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Tri(o-tolyl)phosphine
- Vinyl bromide (1 M solution in THF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Celite™
- Silica gel (230-400 mesh)

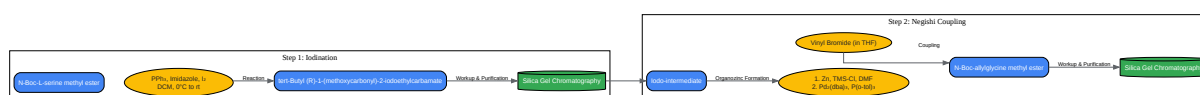
Procedure:

- Zinc dust (2.0 equiv) is activated by stirring in anhydrous DMF and adding chlorotrimethylsilane (0.2 equiv). The mixture is heated to 60 °C for 45 minutes, then cooled to room temperature.[1][2]
- A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in dry DMF is added to the activated zinc slurry. The mixture is heated to 35 °C and stirred for 60 minutes to form the organozinc reagent.[1][2]

- After cooling to room temperature, Pd₂(dba)₃ (0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv) are added to the reaction mixture.[1]
- The mixture is cooled to -78 °C, and a solution of vinyl bromide (1.4 equiv, 1 M in THF) is added dropwise.[1]
- The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]
- The reaction mixture is diluted with ethyl acetate and water, then filtered through a pad of Celite™. The filter cake is washed with ethyl acetate.[1]
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
- The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to give N-(Boc)-allylglycine methyl ester as a brown oil.[1]

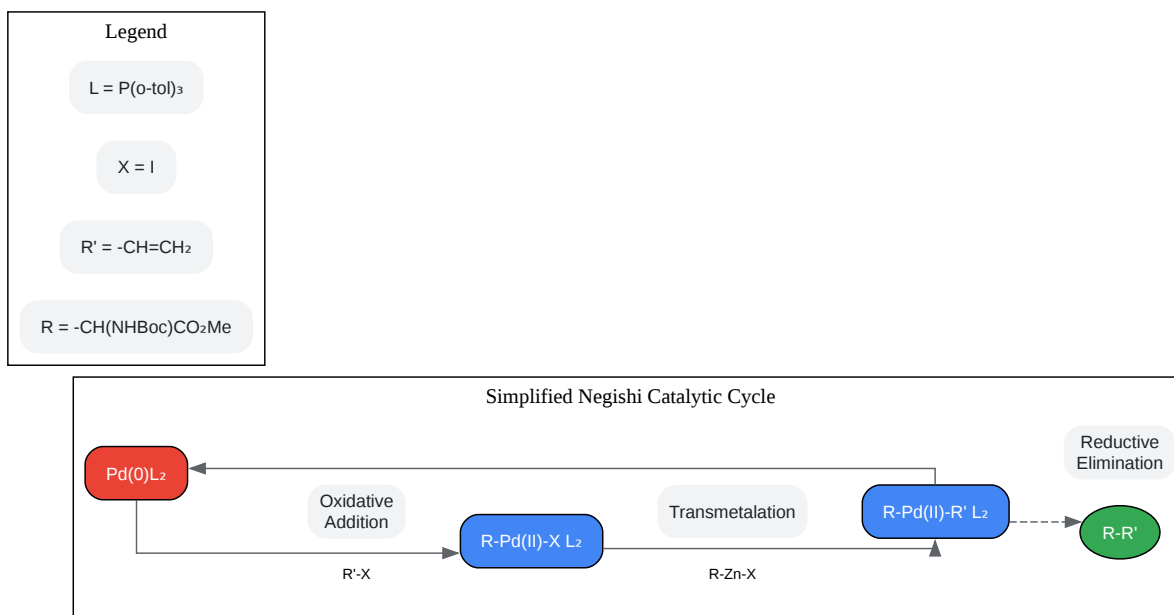
Visual Representations

The following diagrams illustrate the synthesis workflow and a simplified representation of the key chemical transformation.



[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of **N-Boc-allylglycine methyl ester**.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Boc-allylglycine methyl ester | C₁₁H₁₉NO₄ | CID 22243128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of N-Boc-allylglycine methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8674711#synthesis-of-n-boc-allylglycine-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com